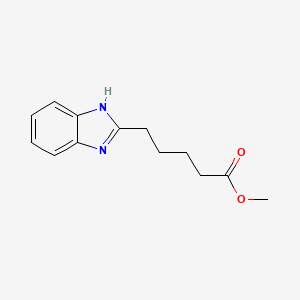

methyl 5-(1H-benzimidazol-2-yl)pentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-(1H-benzimidazol-2-yl)pentanoate” is a chemical compound with the molecular formula C13H16N2O2 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “methyl 5-(1H-benzimidazol-2-yl)pentanoate” can be represented by the SMILES notation: COC(CCCCc1nc2ccccc2[nH]1)=O . This indicates that the molecule consists of a benzimidazole ring attached to a pentanoate group via a carbon-carbon bond .Chemical Reactions Analysis

The chemical reactions involving “methyl 5-(1H-benzimidazol-2-yl)pentanoate” are not explicitly mentioned in the literature. Benzimidazole derivatives are known to participate in a variety of chemical reactions due to their versatile structure .Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, including those with a methyl group at the 5(6)-position on the benzimidazole scaffold, have been studied for their potential as anticancer agents . They have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Antibacterial Activity

Benzimidazole derivatives have been synthesized and studied for their predicted bioactivity and actual antibacterial activity . Among the synthesized compounds, some showed good predicted activity and were screened for their antibacterial activity against E. coli, S. aureus, K. pneumoniae, and P. aeruginosa bacterial strains .

Antifungal Activity

Benzimidazole is known to have antifungal properties . Therefore, it’s plausible that “methyl 5-(1H-benzimidazol-2-yl)pentanoate” could also have potential applications in antifungal treatments.

Antiviral Activity

Benzimidazole derivatives have been reported to possess antiviral activities . This suggests that “methyl 5-(1H-benzimidazol-2-yl)pentanoate” might also be studied for potential antiviral applications.

Anti-Inflammatory and Analgesic Applications

Benzimidazole has been reported to have anti-inflammatory and analgesic properties . This suggests that “methyl 5-(1H-benzimidazol-2-yl)pentanoate” could potentially be used in the treatment of inflammation and pain.

Anticoagulant Activity

Benzimidazole derivatives have been reported to have anticoagulant activities . This suggests that “methyl 5-(1H-benzimidazol-2-yl)pentanoate” might also be studied for potential anticoagulant applications.

Mechanism of Action

Target of Action

Methyl 5-(1H-benzimidazol-2-yl)pentanoate is a benzimidazole derivative. Benzimidazoles are known to target various organs such as the liver, male germ cells, blood, and the thyroid gland . .

Mode of Action

The mode of action of benzimidazole derivatives is generally through binding to tubulin proteins , disrupting microtubule assembly, and interfering with cell division, resulting in the malsegregation of chromosomes

Biochemical Pathways

One related compound, ru-521, is known to inhibit thecyclic GMP-AMP synthase (cGAS) pathway . This pathway is involved in immune response regulation, particularly in the production of interferon .

Result of Action

Benzimidazole derivatives are known to cause aneuploidy and polyploidy in germ cells and somatic cells . These effects can lead to various biological consequences, including cell death or abnormal cell growth.

Action Environment

It’s worth noting that the stability and efficacy of many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

methyl 5-(1H-benzimidazol-2-yl)pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-17-13(16)9-5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFASXJUJLWYMFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-(1H-benzimidazol-2-yl)pentanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2887122.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2887125.png)

![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2887126.png)

![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2887131.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2887133.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2887134.png)

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B2887141.png)